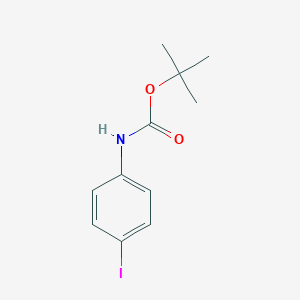

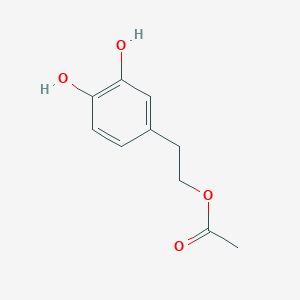

![molecular formula C14H24N4O3 B131974 Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate CAS No. 204255-04-9](/img/structure/B131974.png)

Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate

Vue d'ensemble

Description

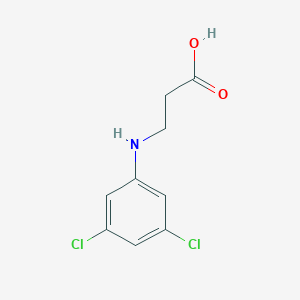

Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate is a chemical compound with the formula C16H26N4O4 . It is a derivative of cyclohexene and has a molecular weight of 338.402 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclohexene ring, which is a six-membered ring with one double bond. Attached to this ring are various functional groups, including an amino group, an azido group, and an ethyl ester group .Physical And Chemical Properties Analysis

The compound is characterized by a molecular weight of 338.402 . Other physical and chemical properties such as boiling point, density, and solubility are not available in the sources I found.Applications De Recherche Scientifique

Overview of Ethylating Agents

Ethylating agents play a significant role in various chemical reactions and synthesis processes in scientific research. For instance, 1-Ethyl-1-nitrosourea (ENU) is known for its potent ethylating capabilities. ENU's ability to transfer ethyl groups to nucleophilic sites of cellular constituents makes it a valuable tool in mutagenicity tests and tumor induction studies across different organisms. Its dual action of ethylation and carbamoylation, particularly its impact on DNA alkylation, highlights the critical nature of ethylating agents in genetic research and the study of mutagenesis (T. Shibuya & K. Morimoto, 1993).

Role in Organic Synthesis

Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate could be involved in organic synthesis, where its structural complexity and functional groups might provide unique reactivity. For example, the synthesis and transformation of cyclohexene derivatives are crucial for producing valuable intermediates in the chemical industry. Controlled oxidation of cyclohexene can yield a variety of products, showcasing the importance of precise chemical manipulation in synthesis (Hongen Cao et al., 2018).

Chemical Sterilization

In the context of sterilization, ethylene oxide is a well-documented sterilizing agent, indicating the relevance of ethyl compounds in medical device sterilization. This suggests potential applications for ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate in areas requiring stringent sterilization protocols (G. C. Mendes et al., 2007).

Ethylene and Plant Growth

The study of ethylene's role in plants, particularly its precursor 1-aminocyclopropane-1-carboxylic acid (ACC), reveals the complexity of plant hormone biology and ethylene's multifaceted effects. This insight into ethylene and its precursors could inform research on cyclohexene-based compounds like ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate, particularly in agricultural science and plant biology (B. V. D. Poel & D. Straeten, 2014).

Mécanisme D'action

Target of Action

N-Desacetyl 5-Azido Oseltamivir, also known as Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate, is a derivative of Oseltamivir . The primary target of Oseltamivir is the neuraminidase enzyme found on the surface of the influenza virus .

Mode of Action

Oseltamivir exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This prevents budding from the host cell, viral replication, and infectivity . As a derivative of Oseltamivir, N-Desacetyl 5-Azido Oseltamivir is likely to have a similar mode of action.

Biochemical Pathways

The inhibition of neuraminidase disrupts the life cycle of the influenza virus, preventing it from spreading to other cells and causing further infection . This can reduce the severity and duration of influenza symptoms .

Pharmacokinetics

Oseltamivir is known to be well-absorbed and extensively converted to its active metabolite, oseltamivir carboxylate

Result of Action

The result of the action of N-Desacetyl 5-Azido Oseltamivir is the inhibition of the influenza virus’s ability to spread and cause further infection . This can lead to a reduction in the severity and duration of influenza symptoms .

Propriétés

IUPAC Name |

ethyl (3S,4R,5S)-4-amino-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O3/c1-4-10(5-2)21-12-8-9(14(19)20-6-3)7-11(13(12)15)17-18-16/h8,10-13H,4-7,15H2,1-3H3/t11-,12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJWNTIKRKKBGZ-RWMBFGLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1N)N=[N+]=[N-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@H]1C=C(C[C@@H]([C@H]1N)N=[N+]=[N-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747503 | |

| Record name | Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204255-04-9 | |

| Record name | Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4R,5S)-4-amino-5-azido-3-(1-ethyl-propoxy)-cyclohex-1-enecarboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

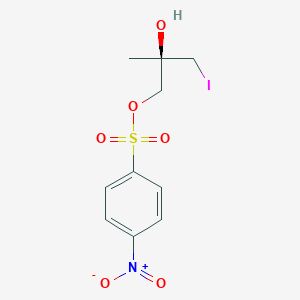

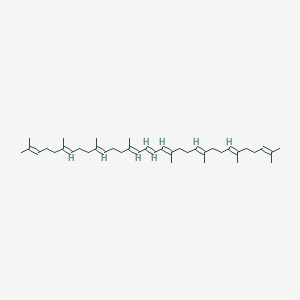

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131897.png)

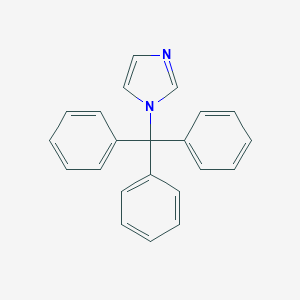

![2-[1-(4-Piperonyl)piperazinyl]benzothiazole](/img/structure/B131916.png)